
Diethyl Rivastigmine
Vue d'ensemble
Description
Diethyl Rivastigmine is a derivative of Rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Rivastigmine works by inhibiting the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition, thereby enhancing cholinergic function in the brain .
Mécanisme D'action
Target of Action
Diethyl Rivastigmine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the brain, which can help improve cognitive function .
Mode of Action
This compound acts by binding reversibly with and inactivating cholinesterases (AChE and BuChE), thereby preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BuChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This can help to mitigate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits non-linear pharmacokinetics due to the saturation of its elimination . It has a rapid onset of action, with a Tmax of 5 minutes, and a half-life of approximately 30.92 minutes . Its systemic bioavailability is enhanced, with an F value of 118.65 .
Result of Action
The primary molecular effect of this compound is the increased concentration of acetylcholine in the brain. This results from the inhibition of AChE and BuChE, which prevents the breakdown of acetylcholine . On a cellular level, this can lead to improved cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s ability to cross the blood-brain barrier is crucial for its action in the central nervous system . Additionally, factors such as the patient’s age and the duration of treatment can influence the drug’s efficacy .
Analyse Biochimique
Biochemical Properties
Diethyl Rivastigmine interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase . It inhibits these enzymes, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the brain . This interaction is crucial in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of acetylcholine, a key neurotransmitter . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration . This change in acetylcholine levels can influence gene expression and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been found to improve cognition and participation in activities of daily living in patients with mild to moderately severe Alzheimer’s disease .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages . For instance, it has been shown to improve cognitive deficits in a dose-dependent manner in rat models .
Metabolic Pathways
This compound is rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis to the metabolite NAP226-90 . This metabolite shows minimal inhibition of acetylcholinesterase .
Transport and Distribution
This compound is weakly bound to plasma proteins and has an apparent volume of distribution of 1.8–2.7 L/kg . It readily crosses the blood–brain barrier, with peak cerebrospinal fluid concentrations observed 1.4–2.6 h post-dose .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system due to its ability to cross the blood-brain barrier . This localization allows it to exert its effects on acetylcholinesterase and butyrylcholinesterase within the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl Rivastigmine involves several steps, starting from readily available precursors. One common method involves the esterification of m-hydroxyacetophenone, followed by asymmetric reductive amination to introduce the dimethylamino group. The final step involves the formation of the carbamate ester using ethyl(methyl)carbamic chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process typically involves large-scale esterification and reductive amination reactions, followed by purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl Rivastigmine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Primary amines.
Substitution: Various substituted carbamates
Applications De Recherche Scientifique
Pharmacokinetic Studies
Diethyl Rivastigmine serves as an internal standard or tracer molecule in pharmacokinetic studies of Rivastigmine. Its deuterated structure allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) more accurately than non-deuterated compounds. By measuring the concentrations of both Rivastigmine and this compound in biological samples, researchers can gain insights into the metabolic pathways and interactions within the body.
Key Advantages:
- Enhanced Tracking: The presence of deuterium provides unique isotopic properties that facilitate mass spectrometry studies, allowing for detailed tracking of metabolic pathways.
- Metabolic Pathway Investigation: Researchers can analyze the metabolites of this compound to identify enzymes responsible for metabolizing Rivastigmine, improving understanding of drug efficacy and potential side effects.
Neuroprotective Effects
Research indicates that this compound not only enhances cholinergic neurotransmission by inhibiting acetylcholinesterase but also exhibits neuroprotective effects. This is particularly significant in the context of Alzheimer's disease, where it may help modulate amyloid-beta aggregation—a key pathological feature of the disease.
Clinical Insights:
- Cognitive Function Improvement: Studies have shown that Rivastigmine derivatives can improve cognitive functions such as memory and learning by increasing acetylcholine levels in the synaptic cleft .
- Potential in Other Conditions: There is ongoing research into the effectiveness of acetylcholinesterase inhibitors like this compound in treating cognitive dysfunction associated with other conditions, such as multiple sclerosis .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of Rivastigmine and its derivatives. Below is a summary of findings from notable studies:
Comparative Analysis with Other Compounds
This compound can be compared with other acetylcholinesterase inhibitors to highlight its unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Rivastigmine | Non-deuterated analogue | Standard form used clinically for AD treatment. |
Donepezil | Piperidine derivative | Selective for acetylcholinesterase; longer half-life than Rivastigmine. |
Galantamine | Tertiary alkaloid | Modulates nicotinic receptors; used for mild to moderate AD. |
Tacrine | First marketed AChE inhibitor | Hepatotoxicity limits use; less selective than newer compounds. |
This compound's deuterated structure allows for enhanced tracking in metabolic studies compared to these other compounds, making it particularly valuable in research focused on drug metabolism and pharmacodynamics.
Comparaison Avec Des Composés Similaires
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease, but with a different chemical structure and pharmacokinetic profile.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and modulates nicotinic receptors.
Tacrine: An older cholinesterase inhibitor with a higher incidence of hepatotoxicity.
Uniqueness: Diethyl Rivastigmine is unique due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, providing a broader spectrum of action. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and therapeutic applications .
Activité Biologique
Diethyl Rivastigmine is a synthetic carbamate derivative of Rivastigmine, primarily recognized for its role as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound has garnered attention for its potential therapeutic applications in treating Alzheimer's disease (AD) and other neurodegenerative disorders. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
This compound functions by inhibiting the enzymes AChE and BuChE, which are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By preventing the breakdown of ACh, this compound enhances cholinergic neurotransmission, which is often impaired in patients with Alzheimer's disease.
- AChE Inhibition : Rivastigmine exhibits a preferential inhibitory effect on AChE in brain regions most affected by neurodegeneration, such as the cortex and hippocampus. This selectivity is crucial as it aligns with the areas where cholinergic deficits contribute significantly to cognitive decline in AD patients .
- BuChE Inhibition : While AChE inhibition is more pronounced, BuChE also plays a role in cholinergic signaling, particularly in pathological conditions. This compound's dual inhibition may provide a broader therapeutic effect .
Pharmacokinetics
The pharmacokinetics of this compound indicate a rapid absorption and metabolism profile:
- Absorption : Following administration, this compound is quickly absorbed into the bloodstream.
- Metabolism : It undergoes hydrolysis to form various phenolic derivatives that are subsequently excreted. The half-life is relatively short, necessitating multiple daily doses or alternative delivery methods such as transdermal patches .
- Distribution : The compound shows significant central nervous system penetration, which is essential for its therapeutic efficacy against AD.
Biological Activity Data
The biological activity of this compound can be summarized through various studies that highlight its effectiveness and safety profile. The following table presents key findings from research studies:
Case Studies
Several clinical trials and case studies have illustrated the efficacy and safety of this compound:
- Clinical Trial on Transdermal Patch : A study involving 716 patients with moderate to severe Alzheimer's disease compared the effects of this compound delivered via transdermal patches versus oral administration. Results indicated comparable efficacy with reduced gastrointestinal side effects in patch users .
- Adverse Reactions : In clinical settings, common adverse reactions included nausea, vomiting, and diarrhea. These effects were more pronounced during the titration phase but decreased during maintenance therapy .
- Long-term Efficacy : Longitudinal studies have shown that continuous treatment with this compound can stabilize cognitive function over extended periods in AD patients, although individual responses may vary significantly .
Propriétés
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIVEWNSBETGE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431357 | |
Record name | Diethyl Rivastigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1230021-34-7 | |
Record name | Diethyl Rivastigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Diethyl Rivastigmine be identified in Rivastigmine samples?
A2: The research utilized a method called reversed-phase liquid chromatography coupled with electrospray-mass spectrometry to identify this compound in Rivastigmine samples. [] They further isolated the compound using preparative HPLC and confirmed its presence by co-injecting it with Rivastigmine samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.